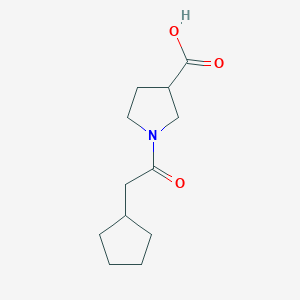

1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid

Overview

Description

“1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid” is a compound that incorporates a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis

The molecular structure of “1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Carboxylic acids, such as “1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid”, exhibit certain chemical properties. They can undergo reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a core structure in 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid, is widely utilized in drug discovery due to its versatility and biological activity. It’s often employed to create compounds for treating human diseases. The saturated five-membered ring offers several advantages:

- Efficient Pharmacophore Exploration : Due to its sp3-hybridization, it allows for efficient exploration of pharmacophore space .

- Stereochemistry Contribution : It contributes to the stereochemistry of the molecule, which is crucial for binding to enantioselective proteins .

- 3D Coverage : The non-planarity of the ring, known as “pseudorotation,” increases three-dimensional coverage, enhancing molecular interactions .

Stereoisomer Research

The stereogenicity of carbons in the pyrrolidine ring means that different stereoisomers can be synthesized. These isomers can have diverse biological profiles due to their different binding modes to proteins. This aspect is particularly important in the development of enantioselective drugs, where the spatial orientation of substituents can lead to significant differences in efficacy and safety .

Structure-Activity Relationship (SAR) Studies

SAR studies involving pyrrolidine derivatives have revealed that certain configurations and substituents can significantly impact biological activity. For instance, the cis-configuration of substituents in positions 3 and 4 of the pyrrolidine ring is often preferred over the trans orientation. This knowledge is vital for designing new compounds with targeted biological profiles .

Synthetic Strategies Development

Researchers use 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid to develop synthetic strategies for constructing pyrrolidine rings from different cyclic or acyclic precursors. This includes studying the synthesis and reaction conditions for creating novel compounds with potential therapeutic applications .

Enantioselective Protein Binding

The pyrrolidine ring’s ability to induce different biological profiles in drug candidates is partly due to its interaction with enantioselective proteins. This interaction is a key consideration in drug design, as it affects the drug’s binding mode and, consequently, its therapeutic potential .

Physicochemical Parameter Modification

Introducing the pyrrolidine ring into molecules is a strategic choice for modifying physicochemical parameters. This modification is essential for optimizing ADME/Tox results, which are critical for the success of drug candidates .

Biological Activity Enhancement

The pyrrolidine ring is known to enhance the biological activity of compounds. Its incorporation into drug molecules can lead to increased potency and selectivity, making it a valuable scaffold in medicinal chemistry .

Advanced Drug Formulation

The unique properties of 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid can be exploited in advanced drug formulation. Its structural features may improve drug delivery, stability, and solubility, which are crucial for developing effective and safe pharmaceuticals .

Safety and Hazards

properties

IUPAC Name |

1-(2-cyclopentylacetyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c14-11(7-9-3-1-2-4-9)13-6-5-10(8-13)12(15)16/h9-10H,1-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDYAKCAZOGIHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

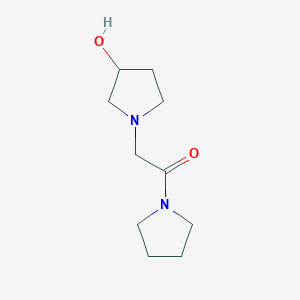

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1468459.png)

![methyl({1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1468460.png)

![{[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1468462.png)

![1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1468464.png)

![2-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468469.png)

![2-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468471.png)